molecular formula C12H17N3O3 B6147850 tert-butyl 3-(4-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate CAS No. 1779860-29-5

tert-butyl 3-(4-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate

Katalognummer B6147850
CAS-Nummer: 1779860-29-5
Molekulargewicht: 251.3
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 3-(4-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate, also known as TBFPA, is an organic compound used in a wide range of scientific and laboratory applications. TBFPA is a colorless solid that is insoluble in water, but soluble in many organic solvents, such as methanol and ethanol. It is a derivative of the pyrazole ring and is used in a variety of syntheses and research applications.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3-(4-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate has a variety of uses in scientific research, including in the synthesis of other compounds, such as heterocyclic compounds, and in the study of enzyme-catalyzed reactions. It can also be used as a reactant in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, and can be used to study the effect of different compounds on the activity of enzymes.

Wirkmechanismus

Tert-butyl 3-(4-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory molecules. By blocking the activity of COX-2, tert-butyl 3-(4-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate can reduce inflammation and pain associated with certain conditions.
Biochemical and Physiological Effects
tert-butyl 3-(4-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate has been found to have a variety of biochemical and physiological effects, including the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory molecules. Additionally, tert-butyl 3-(4-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate has been found to reduce the production of pro-inflammatory cytokines, such as TNF-alpha, and to inhibit the activity of the enzyme lipoxygenase, which is involved in the production of leukotrienes.

Vorteile Und Einschränkungen Für Laborexperimente

Tert-butyl 3-(4-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate has several advantages for use in laboratory experiments, including its high solubility in organic solvents and its ability to inhibit the activity of enzymes involved in the production of inflammatory molecules. However, tert-butyl 3-(4-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate can be toxic in high concentrations, so it is important to use it in the appropriate concentrations for laboratory experiments.

Zukünftige Richtungen

Future research on tert-butyl 3-(4-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate should focus on the development of more efficient and cost-effective synthesis methods, as well as the development of new applications for the compound. Additionally, further research should be conducted to explore the potential therapeutic applications of tert-butyl 3-(4-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate, such as its use in the treatment of inflammatory diseases. Additionally, more research should be conducted to explore the biochemical and physiological effects of tert-butyl 3-(4-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate, as well as its potential toxicity in high concentrations.

Synthesemethoden

Tert-butyl 3-(4-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate can be synthesized through a two-step process, which involves the reaction of 4-formyl-1H-pyrazole-1-carboxylic acid with tert-butyl bromide in the presence of a base, such as sodium hydroxide. This reaction produces the desired tert-butyl 3-(4-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate, as well as a by-product of sodium bromide.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(4-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate involves the reaction of tert-butyl 3-(4-hydroxy-1H-pyrazol-1-yl)azetidine-1-carboxylate with a suitable reagent to convert the hydroxyl group to a formyl group. The formyl group is then protected with a suitable protecting group. The protected intermediate is then reacted with a suitable reagent to introduce the tert-butyl group. Finally, the protecting group is removed to yield the desired product.", "Starting Materials": [ "tert-butyl 3-(4-hydroxy-1H-pyrazol-1-yl)azetidine-1-carboxylate", "Suitable reagent for formylation", "Suitable protecting group reagent", "Suitable reagent for tert-butylation", "Suitable deprotection reagent" ], "Reaction": [ "Formylation of hydroxyl group to form formyl group", "Protection of formyl group with suitable protecting group", "Tert-butylation of protected intermediate", "Deprotection of protecting group to yield tert-butyl 3-(4-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate" ] }

CAS-Nummer

1779860-29-5

Produktname

tert-butyl 3-(4-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate

Molekularformel

C12H17N3O3

Molekulargewicht

251.3

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.